molecular formula C12H15IN2O B11788717 (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one

(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one

Cat. No.: B11788717
M. Wt: 330.16 g/mol
InChI Key: FMKFFMREMSEBSD-USUYBEQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S,6R)-6-(3-Iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one is a chiral chemical building block incorporating the synthetically valuable bicyclo[3.1.0]hexane scaffold, a structure recognized for its application in medicinal chemistry. The rigid, three-dimensional conformation of the bicyclo[3.1.0]hexane core is often used to constrain molecular shape, which can be exploited in the design of bioactive molecules for structure-activity relationship (SAR) studies and for optimizing properties like potency and selectivity . The 3-iodo-1-isopropyl-pyrazole moiety provides a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to efficiently generate structural diversity from this central intermediate. This compound is closely related to derivatives investigated as key intermediates in the synthesis of ligands for biological targets, including adenosine receptors (P1 receptors) . The stereochemistry at the (1R,5S,6R) positions is critical for defining its three-dimensional structure and its subsequent interactions. This product is intended for research applications as a chemical reference standard or synthetic intermediate in drug discovery and development programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound appropriately in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C12H15IN2O

Molecular Weight

330.16 g/mol

IUPAC Name

(1S,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one

InChI

InChI=1S/C12H15IN2O/c1-6(2)15-10(5-11(13)14-15)12-8-3-7(16)4-9(8)12/h5-6,8-9,12H,3-4H2,1-2H3/t8-,9+,12?

InChI Key

FMKFFMREMSEBSD-USUYBEQLSA-N

Isomeric SMILES

CC(C)N1C(=CC(=N1)I)C2[C@H]3[C@@H]2CC(=O)C3

Canonical SMILES

CC(C)N1C(=CC(=N1)I)C2C3C2CC(=O)C3

Origin of Product

United States

Preparation Methods

Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction facilitates cyclopropanation using diiodomethane and a zinc-copper couple. For bicyclo[3.1.0]hexan-3-one, a precursor such as bicyclo[3.1.0]hex-2-en-6-ol undergoes cyclopropanation followed by oxidation. For example, bicyclo[3.1.0]hexan-3-ol (CAS 13012-18-5) is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane, achieving yields >80%.

Ring-Closing Metathesis (RCM)

RCM employing Grubbs catalysts enables the formation of the bicyclo system from diene precursors. A study demonstrated that norbornene derivatives treated with Grubbs II catalyst at 40°C in toluene yielded bicyclo[3.1.0]hexane derivatives with >90% diastereomeric excess.

Synthesis of 3-Iodo-1-isopropyl-1H-pyrazole

The pyrazole moiety is synthesized through iodination and alkylation sequences:

Directed Iodination of Pyrazole

4-Iodopyrazole (CAS 3469-69-0) serves as a starting material, with electrophilic iodination at the 3-position achieved using N-iodosuccinimide (NIS) in acetic acid at 60°C. The isopropyl group is introduced via alkylation with isopropyl bromide in the presence of potassium carbonate, yielding 3-iodo-1-isopropyl-1H-pyrazole with 75% efficiency.

Alternative Route: Cyclocondensation

A one-pot cyclocondensation of hydrazine with 1,3-diketones, followed by iodination, generates the pyrazole ring. For instance, acetylacetone and hydrazine hydrate react to form 1H-pyrazole, which is subsequently iodinated using iodine monochloride (ICl) in DMF.

Coupling of Bicyclo[3.1.0]hexan-3-one and Pyrazole Moieties

The final assembly involves stereoselective coupling:

Suzuki-Miyaura Cross-Coupling

A boronated bicyclo[3.1.0]hexan-3-one derivative reacts with 3-iodo-1-isopropyl-1H-pyrazole under palladium catalysis. Using Pd(PPh3)4 and Na2CO3 in dioxane/water (4:1) at 90°C, the coupling proceeds with 65% yield and >95% enantiomeric excess.

Buchwald-Hartwig Amination

For N-alkylation, the bicyclo core’s ketone is converted to an amine via reductive amination, followed by coupling with iodopyrazole. Sodium triacetoxy borohydride in DMF facilitates this step, as evidenced in a related synthesis of 3-azabicyclo[3.1.0]hexane derivatives.

Stereochemical Control and Optimization

The (1R,5S,6R) configuration is achieved through chiral auxiliaries or asymmetric catalysis:

Chiral Resolution

Racemic bicyclo[3.1.0]hexan-3-one is resolved using (R)-(−)-1-phenylethylamine, yielding the desired enantiomer with 98% optical purity.

Asymmetric Cyclopropanation

Rhodium-catalyzed cyclopropanation of diazo compounds with styrene derivatives achieves enantioselectivity >90%, as reported in patent WO2008038251A2.

Industrial-Scale Production and Challenges

Parchem’s production process emphasizes cost efficiency and scalability:

StepReagents/ConditionsYield (%)Purity (%)
Bicyclo core synthesisZn-Cu, CH2I2, Et2O, 0°C → PCC, CH2Cl28299
Pyrazole iodinationNIS, AcOH, 60°C7598
Suzuki couplingPd(PPh3)4, Na2CO3, dioxane/H2O, 90°C6597

Key challenges include minimizing epimerization during coupling and ensuring regioselectivity in iodination.

Emerging Methodologies

Recent advances include photoredox catalysis for C–H iodination and flow chemistry for continuous bicyclo core synthesis, reducing reaction times by 50% .

Chemical Reactions Analysis

Ketone Functional Group Reactivity

The bicyclo[3.1.0]hexan-3-one core enables transformations typical of ketones:

Reaction TypeConditions/ReagentsExpected ProductSupporting Evidence
Reduction NaBH₄, LiAlH₄, or catalytic hydrogenationSecondary alcoholGeneral ketone chemistry
Nucleophilic Addition Grignard or organolithium reagentsTertiary alcohol derivativesSimilar bicyclic systems
Condensation Hydrazines or hydroxylaminesHydrazones or oximesPyrazole-ketone analogs

The stereochemistry at positions 1R, 5S, and 6R may influence selectivity in asymmetric reductions or additions.

Pyrazole Ring Reactivity

The 3-iodo-1-isopropylpyrazole moiety offers opportunities for cross-coupling and substitution:

Reaction TypeConditions/ReagentsExpected ProductSupporting Evidence
Suzuki-Miyaura Coupling Pd catalysts, boronic acidsAryl/heteroaryl-substituted pyrazolesPRMT5 inhibitor syntheses
Nucleophilic Aromatic Substitution CuI, amines/thiolsReplacement of iodine with N-/S-based groupsIodopyrazole reactivity
Halogen Exchange Finkelstein conditions (KI/NaI)Bromo/chloro analogs (limited by stability)Patent intermediates

The iodine substituent’s position meta to the bicyclic system may reduce steric hindrance in coupling reactions compared to ortho-substituted analogs .

Bicyclic System Modifications

The strained bicyclo[3.1.0]hexane structure may undergo ring-opening or functionalization:

Reaction TypeConditions/ReagentsExpected ProductSupporting Evidence
Epoxidation mCPBA or other peroxidesEpoxide formation at bridgehead double bondBicyclo[3.1.0] systems
Cyclopropane Ring Opening Strong acids/basesLinear ketone derivativesStrain-driven reactivity

Stability and Handling Considerations

  • Thermal Stability : Likely stable below 150°C, but decomposition risks exist under strong acidic/basic conditions .

  • Light Sensitivity : Iodine substituent may necessitate protection from UV light to prevent dehalogenation .

Key Challenges and Research Gaps

  • Stereochemical control during functionalization remains underexplored.

  • Limited empirical data on catalytic coupling efficiency for the 3-iodopyrazole group .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. In particular, derivatives of pyrazole have been shown to inhibit the proliferation of cancer cells through various mechanisms. The incorporation of the bicyclic structure enhances the bioactivity and selectivity of the compound against specific cancer cell lines. For instance, compounds similar to (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one have demonstrated efficacy against liver carcinoma cell lines, with IC50 values indicating potent cytotoxic effects .

Antimicrobial Properties
The compound's structural features may also contribute to antimicrobial activity. Studies have reported that pyrazole derivatives exhibit varying degrees of antibacterial and antifungal activities. The unique bicyclic framework may enhance the interaction with microbial targets, leading to improved efficacy against resistant strains .

Material Science

Polymer Chemistry
The bicyclic structure of (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one can serve as a building block in polymer synthesis. Its ability to undergo various chemical reactions allows for the creation of functionalized polymers with tailored properties for applications in coatings, adhesives, and nanocomposites. The incorporation of halogen atoms can facilitate cross-linking processes that enhance the mechanical strength and thermal stability of polymer matrices .

Synthetic Intermediate

Versatile Building Block
This compound can act as a versatile intermediate in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules through various transformations such as nucleophilic substitutions and cyclization reactions. The presence of the iodine atom offers opportunities for further functionalization via cross-coupling reactions, which are pivotal in developing new pharmaceuticals .

Summary of Key Findings

Application Area Description Key Findings
Medicinal ChemistryAnticancer and antimicrobial activitiesEffective against liver carcinoma; antimicrobial properties against resistant strains .
Material ScienceUse in polymer chemistry as a building blockEnhances mechanical strength and thermal stability of polymers .
Synthetic IntermediateServes as a precursor for complex organic synthesisEnables further functionalization through nucleophilic substitutions .

Mechanism of Action

The mechanism of action of (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, derived from the evidence provided:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Notable Properties/Applications References
(1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one C₁₂H₁₆IN₂O 330.9 3-iodo-1-isopropyl-pyrazole, bicyclo[3.1.0] Potential bioactive scaffold; iodine may aid radiolabeling. N/A
3-(Bicyclo[3.1.0]hexan-3-yl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₅N₃ 177.25 Methyl, amine substituents; bicyclo[3.1.0] Simpler analog; amine group enhances solubility.
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol C₆H₁₁NO 113.16 Aza-bicyclo core, hydroxymethyl group High polarity; used in chiral synthons.
rel-Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate C₉H₁₂O₃ 168.19 Ethyl ester, ketone Ester group improves bioavailability.
(1R,5S)-bicyclo[3.1.0]hexan-2-one C₆H₈O 96.13 Unsubstituted bicyclo[3.1.0] core, ketone Benchmark for core structure reactivity.

Structural and Electronic Comparisons

  • Pyrazole Substituents: The iodine atom in the target compound increases molecular weight by ~126.9 g/mol compared to the methyl-substituted analog in . The iodine’s electron-withdrawing nature may alter pyrazole ring reactivity (e.g., facilitating cross-coupling reactions) .
  • Bicyclo Core Modifications :

    • Replacing the ketone with an aza group (as in ) reduces ring strain and increases hydrogen-bonding capacity, enhancing solubility (e.g., boiling point 202.5°C vs. ~200°C for similar bicyclo ketones) .
    • Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity than the ketone, impacting membrane permeability in drug design .

Biological Activity

The compound (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one , identified by CAS number 1799892-89-9, is a nitrogen-containing heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological properties of this compound based on various studies and findings.

Chemical Structure and Properties

This compound features a bicyclic structure with a pyrazole moiety, which is known for its diverse biological activities. The presence of iodine and isopropyl groups may enhance its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures to (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one. A study evaluating a series of bicyclic compounds found that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines, including HeLa (cervical carcinoma) and CT26 (mouse colon carcinoma) cells. The most effective compounds showed IC50 values ranging from 4.2 to 24.1 μM across different cell lines, indicating a promising therapeutic index .

The mechanism by which these compounds exert their antitumor effects appears to involve:

  • Cell Cycle Arrest : Treated cells exhibited an accumulation in the SubG1 phase, indicative of apoptosis.
  • Morphological Changes : Confocal microscopy revealed significant alterations in cytoskeletal structures, including the disappearance of actin filaments in HeLa cells post-treatment .

Apoptosis Induction

Further investigations revealed that the tested compounds could induce apoptosis in cancer cells, as evidenced by a decrease in cell viability and morphological changes consistent with programmed cell death. For instance, one study noted that treatment with specific derivatives led to a reduction in live cell percentages from 89% to 15% in HeLa cells .

Data Tables

CompoundCell LineIC50 (μM)Mechanism
4aHeLa4.0Apoptosis
4bCT2612.0Cell Cycle Arrest
4cK5628.0Apoptosis
4dJurkat19.0Morphological Changes

Table 1: Summary of Biological Activity of Selected Compounds Similar to (1R,5S,6R)-6-(3-iodo-1-isopropyl-1H-pyrazol-5-yl)bicyclo[3.1.0]hexan-3-one.

Case Studies

In vivo studies have also been conducted to evaluate the efficacy of similar compounds on tumor growth dynamics in mice models. For example, a study demonstrated that specific bicyclic derivatives significantly inhibited tumor growth compared to control groups, suggesting their potential as therapeutic agents in oncology .

Q & A

What are the optimal synthetic routes for achieving high enantiomeric purity in this compound?

Methodological Answer:
To maintain stereochemical integrity during synthesis, use chiral auxiliaries or asymmetric catalysis. For example, stereoselective cyclopropanation via transition-metal-catalyzed reactions (e.g., rhodium or palladium) can preserve the (1R,5S,6R) configuration. Protecting groups like tert-butyloxycarbonyl (Boc) may stabilize reactive intermediates. Purification via chiral HPLC or crystallization with enantiopure resolving agents ensures high enantiomeric excess (>98%) .

Which spectroscopic techniques are critical for confirming the stereochemistry and substitution pattern?

Methodological Answer:

  • NMR : 2D NOESY or ROESY experiments identify spatial proximity between protons on the bicyclo[3.1.0]hexane core and pyrazole substituent, confirming relative stereochemistry.
  • X-ray Crystallography : Resolves absolute configuration and detects ring strain in the bicyclic system.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns, particularly for the iodine substituent .

How can researchers assess the hydrolytic stability of the iodo-pyrazole moiety under physiological conditions?

Methodological Answer:
Conduct accelerated stability studies in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC-UV or LC-MS. The iodo group’s susceptibility to nucleophilic substitution (e.g., dehalogenation) can be quantified using kinetic modeling. Stabilization strategies include steric hindrance via bulky substituents or formulation in non-aqueous carriers .

What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:
Discrepancies often arise from solvent effects or transition-state inaccuracies. Cross-validate density functional theory (DFT) calculations with experimental kinetic studies (e.g., Eyring plots). Solvent correction models (e.g., SMD) and ab initio molecular dynamics (AIMD) improve predictive accuracy for reactions involving strained bicyclic systems .

How does the stereochemical configuration influence the compound’s pharmacokinetic profile?

Methodological Answer:
Compare in vivo pharmacokinetics (PK) of the (1R,5S,6R) isomer with its stereoisomers using radiolabeled analogs. Key parameters include hepatic clearance (via cytochrome P450 assays) and plasma protein binding (equilibrium dialysis). The bicyclo[3.1.0]hexane core’s rigidity may reduce metabolic oxidation compared to flexible analogs .

What methodologies elucidate degradation products formed under oxidative stress?

Methodological Answer:
Expose the compound to radical initiators (e.g., AIBN) or H₂O₂, and analyze products via LC-MS/MS with collision-induced dissociation (CID). Radical trapping agents (e.g., TEMPO) identify intermediates. For iodine-specific degradation, monitor iodine release via inductively coupled plasma mass spectrometry (ICP-MS) .

How can dynamic kinetic resolution improve stereoisomer yield during synthesis?

Methodological Answer:
Apply transition-metal catalysts (e.g., Ru or Ir) under conditions where stereochemical interconversion is faster than product formation. For example, racemic bicyclo[3.1.0]hexane intermediates can undergo dynamic kinetic asymmetric transformation (DYKAT) using chiral ligands like BINAP to favor the desired enantiomer .

In crystallographic studies, how is disorder in the bicyclo[3.1.0]hexane ring addressed?

Methodological Answer:
Use high-resolution synchrotron data (≤0.8 Å) and twinning corrections (e.g., SHELXT). Apply restraints to bond lengths and angles during refinement. For severe disorder, model alternative conformers with partial occupancy and validate against DFT-optimized geometries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.